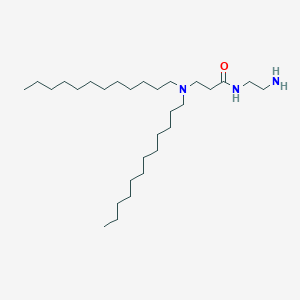
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is a compound that belongs to the class of beta-alaninamides. This compound is characterized by the presence of two long dodecyl chains attached to the nitrogen atoms, making it a surfactant with potential applications in various fields. Its structure allows it to interact with both hydrophilic and hydrophobic environments, making it useful in formulations requiring emulsification or stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Beta-alanine Activation: Beta-alanine is activated using a coupling agent such as carbodiimide.
Amidation Reaction: The activated beta-alanine is then reacted with dodecylamine and 2-aminoethylamine in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted beta-alaninamide derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide involves its ability to interact with both hydrophilic and hydrophobic environments. This interaction is primarily due to the presence of long dodecyl chains and amino groups. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, making it useful in drug delivery and emulsification processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality but different alkyl chain length and applications.
N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with aminoethyl groups, used in different applications such as ACE2 inhibition.
Uniqueness
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is unique due to its dual long dodecyl chains, which provide enhanced surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsification and stabilization.
Propriétés
Numéro CAS |
560108-42-1 |
|---|---|
Formule moléculaire |
C29H61N3O |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-3-(didodecylamino)propanamide |
InChI |
InChI=1S/C29H61N3O/c1-3-5-7-9-11-13-15-17-19-21-26-32(28-23-29(33)31-25-24-30)27-22-20-18-16-14-12-10-8-6-4-2/h3-28,30H2,1-2H3,(H,31,33) |
Clé InChI |
UVPGWKJISMQXMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12594582.png)
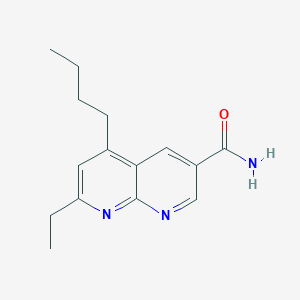

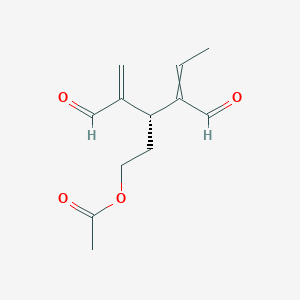
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
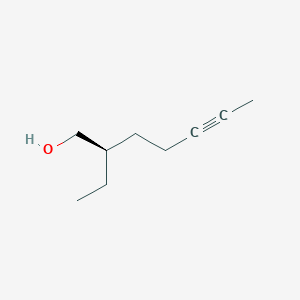
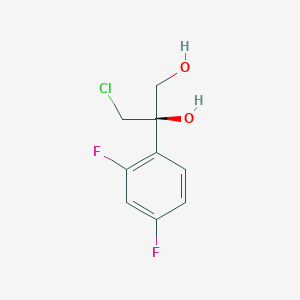
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

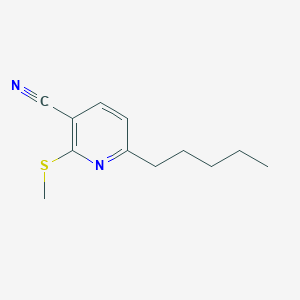
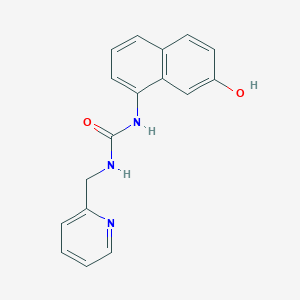
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
